molecular formula C27H23N3O4S B2869913 (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate CAS No. 469875-07-8

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate

Cat. No.: B2869913
CAS No.: 469875-07-8
M. Wt: 485.56
InChI Key: DCLMDFKOGPGNPN-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications

Antitumor Evaluation

The compound derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, including (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate, has been evaluated for antitumor activities. Novel synthesis pathways have been developed to create heterocyclic compounds from this chemical structure, showing significant antiproliferative activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) during in vitro screenings. The simplicity of these synthetic procedures and the diversity of the reactive sites in the produced systems are crucial for further biological investigations (Shams et al., 2010).

Kinase Inhibition and Anticancer Potential

Another study focused on synthesizing tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives to explore their potential as anti-cancer agents and Pim-1 kinase inhibitors. This approach aimed to create compounds that not only exhibit anti-tumor activities but also act as kinase inhibitors. The synthesized compounds showed high activities in in-vitro cytotoxicity against various cancer cell lines and kinase inhibition, highlighting the promise of tetrahydrobenzo[b]thiophene derivatives in cancer treatment and as kinase inhibitors without impairing normal cell lines (Mohare, Abbas, & Wardakhan, 2019).

Properties

IUPAC Name

[4-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-16-6-10-18(11-7-16)27(33)34-20-12-8-17(9-13-20)14-19(15-28)25(32)30-26-23(24(29)31)21-4-2-3-5-22(21)35-26/h6-14H,2-5H2,1H3,(H2,29,31)(H,30,32)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLMDFKOGPGNPN-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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